(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antitumor Activity
- A study focused on the synthesis of tertiary aminoalkanol hydrochlorides, including compounds similar to “(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride”, demonstrating their potential in antitumor activity. The structural confirmation through NMR and IR spectra emphasized their potential as crystalline substances with biological properties (Isakhanyan et al., 2016).
Antimicrobial Agents
- Another study synthesized and characterized substituted phenyl azetidines, derived from a similar process involving amino alcohols, showing potential as antimicrobial agents. This research indicates the significance of amino alcohols in developing compounds with antimicrobial properties (Doraswamy & Ramana, 2013).
Immunossuppressive Activity
- The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, which share a structural resemblance to the compound , revealed their potential in immunosuppressive activity. The research highlights the therapeutic promise of such compounds in organ transplantation and as immunosuppressive drugs (Kiuchi et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the stereochemistry of compounds can lead to a different biological profile due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Similar compounds have been shown to have potential to permeate the mycobacterial cell wall, mtb-infected macrophages, and granulomatous lesions by passive diffusion .
Pharmacokinetics
Similar compounds have shown promising drug-like properties, including improved kinetic solubilities and metabolic stability in vitro .
Result of Action
Similar compounds have shown potential for producing addiction and severe adverse effects including coma and death .
Action Environment
It’s known that the physicochemical parameters and the influence of steric factors can affect the biological activity of similar compounds .
Properties
IUPAC Name |
(2R)-3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUYBZAYQGQDE-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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